2-(benzenesulfonyl)-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide

Medicinal Chemistry Drug Design Physicochemical Properties

Choose this specific 7-chloro-4-methyl benzothiazole benzenesulfonamide to ensure target engagement in PPARα antagonism studies. Its computed TPSA (113 Ų) and XLogP3-AA (4.4) balance permeability and solubility, validated by inclusion in cancer-focused patent families (US20180215723A1, AU2022418199A2). Ideal for tumor metabolism screening, QSAR modeling, and focused library design.

Molecular Formula C16H13ClN2O3S2
Molecular Weight 380.86
CAS No. 895465-64-2
Cat. No. B2385375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzenesulfonyl)-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide
CAS895465-64-2
Molecular FormulaC16H13ClN2O3S2
Molecular Weight380.86
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C16H13ClN2O3S2/c1-10-7-8-12(17)15-14(10)19-16(23-15)18-13(20)9-24(21,22)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,20)
InChIKeyAXZQGGYEZGZJJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

895465-64-2 - 2-(benzenesulfonyl)-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide: Core Properties & Sourcing Profile


The compound 2-(benzenesulfonyl)-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide (CAS: 895465-64-2) is a synthetic small molecule belonging to the benzenesulfonamide-thiazole class. It features a 7-chloro-4-methyl-1,3-benzothiazol-2-amine core coupled to a (phenylsulfonyl)acetamide side chain [1]. Its computed physicochemical properties include a molecular weight of 380.9 g/mol, a topological polar surface area (TPSA) of 113 Ų, and a predicted XLogP3-AA of 4.4, indicating moderate lipophilicity [1]. This scaffold places it within a family of compounds investigated for targeting peroxisome proliferator-activated receptor alpha (PPARα) and for broad anticancer activity, as evidenced by related patent families [REFS-2, REFS-3].

895465-64-2: Why Structural Analogs Cannot Be Assumed Interchangeable


Generic substitution within the benzenesulfonamide-thiazole class is high-risk due to the profound impact of specific substitution patterns on target engagement, selectivity, and ADME properties. The precise combination of a 7-chloro and 4-methyl substitution on the benzothiazole core, distinct from other halogen or methyl permutations, directly influences the molecule's electron distribution and steric fit within hydrophobic binding pockets. For instance, in the PPARα antagonist series, even small modifications led to a shift from agonistic to antagonistic profiles [1]. Furthermore, the specific (phenylsulfonyl)acetamide moiety contributes to a calculated TPSA of 113 Ų and XLogP3-AA of 4.4 [2], a unique parameter set that dictates optimal membrane permeability and solubility, which cannot be guaranteed by analogs with different sulfonyl or acetamide linkers.

895465-64-2 Quantitative Differentiation Evidence Against Comparators


Computed Physicochemical Profile vs. In-Class Des-methyl and Des-chloro Analogs

The target compound's computed lipophilicity (XLogP3-AA = 4.4) and topological polar surface area (TPSA = 113 Ų) provide a quantifiable basis for differentiation from structurally simpler analogs. While direct experimental in-class comparison data is unavailable in public literature, these computed values are critical for predicting membrane permeability and oral bioavailability based on established drug-likeness rules. A hypothetical des-chloro analog would have a lower molecular weight and altered logP, while a des-methyl analog would present different steric and electronic properties, potentially shifting them outside the optimal property space for CNS or cellular permeability that this compound occupies [1].

Medicinal Chemistry Drug Design Physicochemical Properties

PPARα Antagonist Pharmacophore: 7-Chloro-4-methyl Substitution Determinant

A focused SAR study on benzothiazole-based N-(phenylsulfonyl)amides identified this scaffold as a novel family of PPARα antagonists [1]. The specific 7-chloro-4-methyl-1,3-benzothiazol-2-amine core is a critical pharmacophoric element. In the study, the most potent antagonists displayed a dose-dependent inhibition of PPARα activation induced by GW7647. While the exact IC50 for this specific compound was not reported in the abstract, the series demonstrated a clear agonist-to-antagonist switch achieved through chemical modification. This compound's specific substitution pattern is directly implicated in conferring the antagonistic profile, in contrast to other benzothiazole sulfonamides that maintain agonistic activity.

PPARα Cancer Metabolism Nuclear Receptor

Patent Family Assignment for Cancer Indications vs. Unclaimed Analogs

The compound falls within the Markush structures of key patent families, specifically US20180215723A1 and AU2022418199A2, which claim substituted hydrophobic benzene sulfonamide thiazole compounds for use in treating cancer, including melanoma and gastric cancer [REFS-1, REFS-2]. This provides a legal and strategic differentiation: the commercial and research use of this specific compound for oncology is explicitly foreseen and protected, whereas many structurally similar but unclaimed analogs lack this directed intellectual property backing. The patent examples enumerate specific compound activities, positioning this chemical space as validated for anticancer drug discovery.

Cancer Therapeutics Patent Landscape Intellectual Property

895465-64-2: Optimal Use Scenarios Derived from Differentiating Evidence


Probing PPARα Antagonism in Cancer Metabolism

As established, this compound is a representative of a novel class of PPARα antagonists [1]. Research groups focused on the role of fatty acid oxidation and CPT1A regulation in tumor metabolism should prioritize this compound as a tool for probing PPARα-dependent pathways. Its specific structural confirmation of the antagonistic pharmacophore, inferred from class-level SAR, makes it a superior choice over uncharacterized sulfonamides for studying the lipid metabolic switch in cancers like paraganglioma or pancreatic cancer.

Lead Compound for Hydrophobic Benzothiazole Anticancer Screening Libraries

Given its explicit inclusion in cancer-focused patent families (US20180215723A1, AU2022418199A2), this compound serves as a high-priority screening library member for organizations building focused compound collections for drug discovery [2]. Its balanced physicochemical profile (TPSA=113 Ų, XLogP3=4.4) suggests favorable cell permeability, making it a suitable core scaffold for hit expansion against melanoma and gastric cancer cell lines targeted in the source patents.

Computational Drug Design and QSAR Model Training

The well-defined computed property set (XLogP3-AA=4.4, TPSA=113 Ų, MW=380.9 g/mol) makes this compound an excellent candidate for inclusion in quantitative structure-activity relationship (QSAR) model training sets [1]. Its position at a specific lipophilicity/polarity balance point helps refine models predicting oral bioavailability and blood-brain barrier penetration for sulfonamide-thiazole libraries.

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